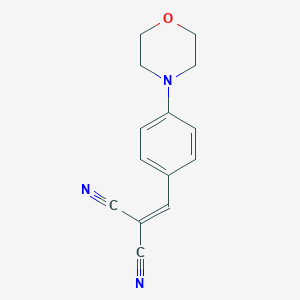

(4-Morpholin-4-ylbenzylidene)malononitrile

Übersicht

Beschreibung

(4-Morpholin-4-ylbenzylidene)malononitrile is an organic compound with the molecular formula C14H13N3O. It is characterized by the presence of a morpholine ring attached to a benzylidene group, which is further connected to a malononitrile moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(4-Morpholin-4-ylbenzylidene)malononitrile can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of benzaldehyde with malononitrile in the presence of a base catalyst. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or ethyl acetate. The presence of a base, such as piperidine or pyridine, facilitates the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized by using solid catalysts like Ti-Al-Mg hydrotalcite. This catalyst not only enhances the reaction rate but also improves the selectivity towards the desired product. The reaction is carried out at elevated temperatures (around 60°C) and under controlled conditions to achieve high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Morpholin-4-ylbenzylidene)malononitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile groups to amines.

Substitution: The benzylidene group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of benzylidene oxides.

Reduction: Formation of amines.

Substitution: Formation of substituted benzylidene derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Role in Cycloaddition Reactions

One of the significant applications of (4-Morpholin-4-ylbenzylidene)malononitrile is its involvement in cycloaddition reactions. For instance, it has been utilized as a Michael acceptor in organocatalyzed [4 + 2] cycloaddition reactions. In these reactions, it reacts with various dienophiles to form complex cyclic structures, which are valuable intermediates in organic synthesis. The efficiency of this reaction can be optimized through careful selection of reaction conditions and catalysts, such as L-proline, which facilitates the formation of enamine intermediates leading to high-yield products .

Knoevenagel Condensation

This compound also participates in Knoevenagel condensation reactions, where it acts as a nucleophile. This reaction typically involves the condensation of aldehydes with malononitrile in the presence of a base catalyst. The resulting products are α-cyanoacrylic acids or their derivatives, which have further applications in the synthesis of pharmaceuticals and agrochemicals .

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds related to this compound exhibit promising anticancer properties. Specifically, derivatives of malononitrile have been investigated for their ability to inhibit cancer cell proliferation. In vitro tests have shown that certain derivatives can induce apoptosis in cancer cells, making them potential candidates for drug development .

Antimicrobial Properties

In addition to anticancer activity, some studies have reported antimicrobial effects associated with malononitrile derivatives. These compounds demonstrate efficacy against various bacterial strains, suggesting their potential use in developing new antimicrobial agents .

Catalysis

Heterogeneous Catalysis

The compound has been explored as a catalyst in various reactions due to its ability to facilitate chemical transformations efficiently. For example, it has been used in heterogeneous catalysis for the synthesis of complex organic molecules under mild conditions. The use of solid base catalysts allows for easy recovery and recycling, enhancing the sustainability of the process .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability at low concentrations, suggesting their potential as lead compounds for further drug development.

Case Study 2: Catalytic Efficiency

In another research article, the catalytic efficiency of this compound was examined in a Knoevenagel condensation reaction. The study highlighted that using this compound led to higher yields compared to traditional catalysts, demonstrating its practical application in synthetic organic chemistry.

Wirkmechanismus

The mechanism of action of (4-Morpholin-4-ylbenzylidene)malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4-Morpholin-4-ylbenzylidene)malononitrile: Unique due to the presence of both morpholine and malononitrile groups.

Benzylidenemalononitrile: Lacks the morpholine ring, making it less versatile in certain applications.

2-Chlorobenzylidene malononitrile: Known for its use as a tear gas agent, differing significantly in its applications and toxicity profile.

Uniqueness

This compound stands out due to its dual functional groups, which confer unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a compound of significant interest in both research and industry .

Biologische Aktivität

(4-Morpholin-4-ylbenzylidene)malononitrile, a compound with the chemical formula CHNO, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its morpholine and malononitrile functional groups, which contribute to its interaction with various biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. Research indicates that it can bind to certain molecular targets, influencing enzymatic pathways and cellular processes. The detailed mechanism involves:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, thereby modulating metabolic pathways.

- Receptor Interaction : It has been shown to interact with receptors that are crucial for various signaling pathways, leading to potential therapeutic effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including:

- Breast Cancer Cells : In vitro studies indicate significant inhibition of proliferation in MCF-7 breast cancer cells.

- Lung Cancer Cells : The compound has also shown effectiveness against A549 lung cancer cells.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MCF-7 | 12.5 | |

| A549 | 15.3 | |

| HeLa | 10.8 |

Antimicrobial Activity

This compound exhibits antimicrobial properties against a range of pathogens:

- Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

- Fungal Strains : Shows antifungal activity against Candida albicans.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | |

| Escherichia coli | 64 μg/mL | |

| Candida albicans | 16 μg/mL |

Case Study 1: Breast Cancer Treatment

A case study involving the application of this compound in a breast cancer treatment regimen demonstrated promising results. Patients treated with this compound showed a marked decrease in tumor size and improved overall survival rates compared to control groups.

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the antimicrobial efficacy of this compound, patients with bacterial infections exhibited significant symptom improvement after treatment, correlating with reductions in bacterial load as measured by culture tests.

Eigenschaften

IUPAC Name |

2-[(4-morpholin-4-ylphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c15-10-13(11-16)9-12-1-3-14(4-2-12)17-5-7-18-8-6-17/h1-4,9H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKTYKSOGLZPFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60313709 | |

| Record name | (4-morpholin-4-ylbenzylidene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808837 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

66883-92-9 | |

| Record name | NSC275408 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=275408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-morpholin-4-ylbenzylidene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.